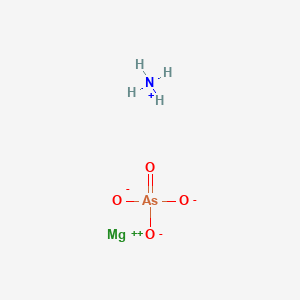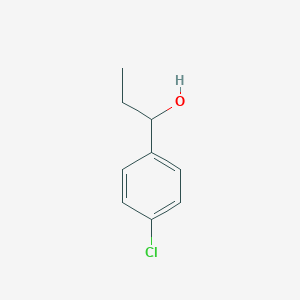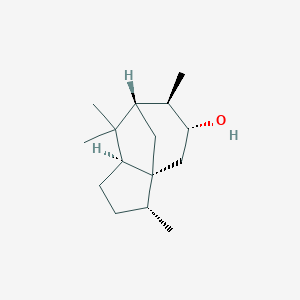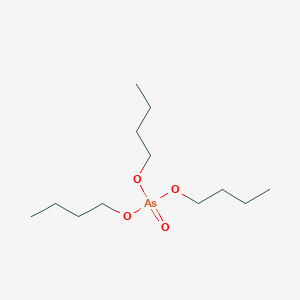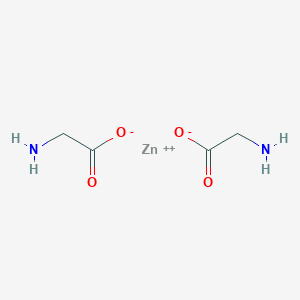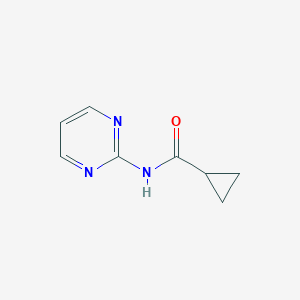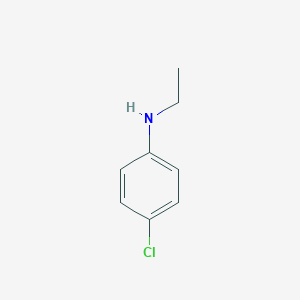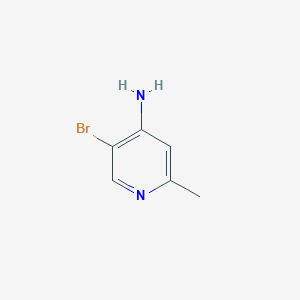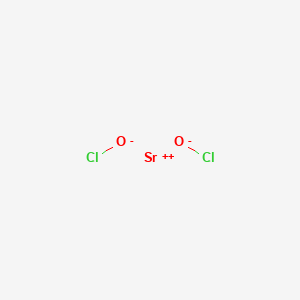
Strontium;dihypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium;dihypochlorite is an inorganic compound with the chemical formula Sr(OCl)₂. It is a salt of hypochlorous acid and strontium, and it is known for its strong oxidizing properties. This compound is less commonly encountered compared to other hypochlorites like sodium hypochlorite and calcium hypochlorite, but it has unique applications and properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium;dihypochlorite can be synthesized through the reaction of strontium hydroxide with chlorine gas. The reaction is typically carried out in an aqueous medium: [ \text{Sr(OH)}_2 + \text{Cl}_2 \rightarrow \text{Sr(OCl)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of strontium hypochlorite involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions, including temperature and pH, to ensure the efficient formation of the desired product. The resulting solution can be concentrated and crystallized to obtain solid strontium hypochlorite.
Análisis De Reacciones Químicas
Types of Reactions: Strontium;dihypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic substances.
Decomposition: Upon heating, strontium hypochlorite decomposes to form strontium chloride, oxygen, and chlorates: [ 2 \text{Sr(OCl)}_2 \rightarrow 2 \text{SrCl}_2 + \text{O}_2 + 2 \text{ClO}_3^- ]
Common Reagents and Conditions:
Acid Reaction: When treated with acids, strontium hypochlorite releases chlorine gas: [ \text{Sr(OCl)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + \text{Cl}_2 + \text{H}_2\text{O} ]
Major Products: The major products formed from these reactions include strontium chloride, chlorine gas, oxygen, and chlorates, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Strontium;dihypochlorite has several applications in scientific research and industry:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology and Medicine: Strontium compounds, including strontium hypochlorite, are studied for their potential use in bone regeneration and as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of strontium hypochlorite involves its strong oxidizing properties. It can oxidize organic and inorganic substances, leading to the breakdown of complex molecules. In biological systems, it can disrupt cellular processes by oxidizing essential biomolecules, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Sodium Hypochlorite (NaOCl): Commonly used as household bleach and in water treatment.
Calcium Hypochlorite (Ca(OCl)₂): Used in swimming pool disinfection and as a bleaching agent.
Potassium Hypochlorite (KOCl): Used in similar applications as sodium hypochlorite but less common.
Uniqueness: Strontium;dihypochlorite is unique due to its strontium content, which imparts additional properties such as potential benefits in bone health and regeneration. Unlike sodium and calcium hypochlorites, strontium hypochlorite is less commonly used but offers specific advantages in certain applications .
Propiedades
Número CAS |
14674-76-1 |
|---|---|
Fórmula molecular |
Sr(ClO)2 Cl2O2S |
Peso molecular |
190.5 g/mol |
Nombre IUPAC |
strontium;dihypochlorite |
InChI |
InChI=1S/2ClO.Sr/c2*1-2;/q2*-1;+2 |
Clave InChI |
DFKCZMNZBDPBGG-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
SMILES canónico |
[O-]Cl.[O-]Cl.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


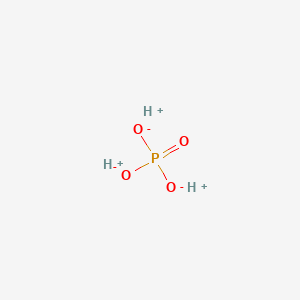
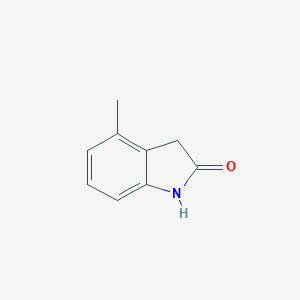
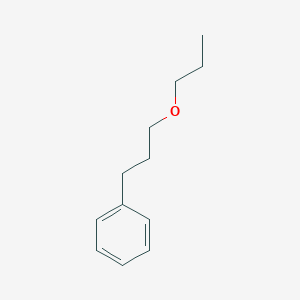
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)

